1-Benzyl-4-iodo-1,2,3,6-tetrahydro-pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-4-iodo-1,2,3,6-tetrahydro-pyridine is a heterocyclic organic compound with the molecular formula C12H14IN. It is characterized by a tetrahydropyridine ring substituted with a benzyl group at the nitrogen atom and an iodine atom at the fourth position.
Vorbereitungsmethoden
The synthesis of 1-Benzyl-4-iodo-1,2,3,6-tetrahydro-pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-Benzyl-1,2,3,6-tetrahydro-pyridine.
Iodination: The iodination of 1-Benzyl-1,2,3,6-tetrahydro-pyridine is carried out using iodine or an iodine-containing reagent under specific reaction conditions.
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the iodination process efficiently .
Analyse Chemischer Reaktionen
1-Benzyl-4-iodo-1,2,3,6-tetrahydro-pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-4-iodo-1,2,3,6-tetrahydro-pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmacologically active compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules, including heterocycles and complex natural products.
Biological Studies: Researchers use this compound to study the effects of iodine substitution on biological activity and to develop new bioactive molecules.
Industrial Applications: It is employed in the development of new materials and chemical processes, particularly in the field of polymer chemistry.
Wirkmechanismus
The mechanism of action of 1-Benzyl-4-iodo-1,2,3,6-tetrahydro-pyridine involves its interaction with specific molecular targets and pathways. The iodine atom plays a crucial role in modulating the compound’s reactivity and biological activity. The benzyl group enhances its lipophilicity, facilitating its interaction with lipid membranes and cellular targets . The compound may act on neurotransmitter receptors or enzymes, leading to various pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-4-iodo-1,2,3,6-tetrahydro-pyridine can be compared with other similar compounds, such as:
1-Benzyl-4-methyl-1,2,3,6-tetrahydro-pyridine: This compound has a methyl group instead of an iodine atom, resulting in different chemical properties and biological activities.
1-Benzyl-4-bromo-1,2,3,6-tetrahydro-pyridine: The bromine atom in this compound provides different reactivity compared to the iodine-substituted analogue.
1-Benzyl-4-chloro-1,2,3,6-tetrahydro-pyridine:
The uniqueness of this compound lies in its iodine substitution, which imparts distinct reactivity and potential for diverse applications in scientific research and industry .
Eigenschaften
Molekularformel |
C12H14IN |
---|---|
Molekulargewicht |
299.15 g/mol |
IUPAC-Name |
1-benzyl-4-iodo-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C12H14IN/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h1-6H,7-10H2 |
InChI-Schlüssel |
VFWLYXLTUFTKGA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC=C1I)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.